3-Methoxycyclobutanamine

Übersicht

Beschreibung

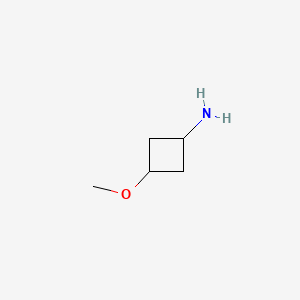

3-Methoxycyclobutanamine: is an organic compound with the molecular formula C5H11NO . It is a cyclobutane derivative where an amine group is substituted at the third position and a methoxy group is attached to the cyclobutane ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxycyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely involve similar cyclization and reduction reactions, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxycyclobutanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The amine group can be reduced to form a primary amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 3-methoxycyclobutanone.

Reduction: Formation of cyclobutanamine.

Substitution: Formation of various substituted cyclobutanamines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

3-Methoxycyclobutanamine serves as a reagent in the synthesis of various organic compounds. It can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. The versatility of this compound makes it valuable for developing new chemical entities.

Reactions Involving this compound

The compound can participate in multiple types of reactions:

- Oxidation: Can be oxidized to form corresponding oxides using agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.

- Reduction: Reduced to different amine derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: The methoxy and amine groups can engage in substitution reactions with halogenating agents and nucleophiles.

Biological Applications

Biological Activity

Research indicates that this compound exhibits potential biological activities. It acts as a ligand, interacting with various receptors or enzymes that modulate their activity. This interaction can lead to diverse biological effects depending on the target involved.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound against Mycobacterium tuberculosis. In high-throughput screening assays, derivatives of cyclobutane structures showed promising inhibitory effects on bacterial growth.

Case Study 1: Inhibition of M. tuberculosis

A phenotypic screening study involving over 100,000 compounds identified several cyclobutane analogs with significant inhibitory effects on M. tuberculosis. The most promising compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM.

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of cyclobutane derivatives for bacterial versus eukaryotic cells. Compounds structurally similar to this compound exhibited varying degrees of selectivity, with some showing low cytotoxicity while effectively inhibiting bacterial growth.

Table 1: Summary of Biological Activities of Cyclobutane Derivatives

| Compound | MIC (µM) | Target Organism | Selectivity Ratio | Cytotoxicity (IC50 µM) |

|---|---|---|---|---|

| This compound | TBD | M. tuberculosis | TBD | TBD |

| Analog A | 6.9 | M. tuberculosis | High | >50 |

| Analog B | 23 | M. tuberculosis | Moderate | >100 |

Note: TBD indicates data yet to be determined.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovative applications in material science.

Wirkmechanismus

The mechanism of action of 3-Methoxycyclobutanamine involves its interaction with various molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The methoxy and amine groups play crucial roles in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

3-Methoxycyclobutanone: Similar structure but lacks the amine group.

Cyclobutanamine: Similar structure but lacks the methoxy group.

3-Methoxycyclobutanol: Similar structure but has a hydroxyl group instead of an amine.

Uniqueness: 3-Methoxycyclobutanamine is unique due to the presence of both methoxy and amine groups on the cyclobutane ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Biologische Aktivität

3-Methoxycyclobutanamine is an organic compound with the molecular formula CHNO. It features a cyclobutane ring with a methoxy group and an amine group attached to the third carbon. This compound is primarily utilized in research settings, particularly focused on its potential biological activities and interactions with various biomolecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound can function as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction may lead to various physiological effects depending on the target involved and the context of the interaction .

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, particularly in drug development. Its structural characteristics suggest potential roles in modulating vascular functions, which could be beneficial in treating conditions like hypertension.

Vasodilatory Effects

A significant area of investigation has been the vasodilatory effects of compounds related to this compound. For instance, studies on substituted catechols, which share structural similarities, have demonstrated their ability to relax vascular smooth muscle. These compounds exhibit high vasodilatory activity, suggesting that this compound could potentially influence vascular tone through similar mechanisms .

In a study involving various catechols, 3-methoxycatechol (a structural congener) was shown to relax rat aortic rings effectively, indicating that compounds with similar structures may also possess vasorelaxant properties. The mechanism involved activation of voltage-gated potassium channels (K), which are crucial for regulating vascular smooth muscle contraction .

Biological Activity Profile

Research has employed computational methods to estimate the biological activity profiles of organic compounds like this compound. These studies have highlighted its potential for various biological activities based on structural analysis and predictive modeling .

| Activity | Probability (Pa) | Notes |

|---|---|---|

| Vasodilatory | >0.7 | Indicates strong potential for vascular effects |

| Antihypertensive | >0.6 | Suggests possible use in hypertension treatment |

| Interaction with K channels | >0.5 | Supports role in modulating vascular smooth muscle |

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggest that while many organic compounds can exhibit beneficial biological activities, they may also present risks of toxicity or adverse effects. Thus, thorough toxicological assessments are necessary before any therapeutic applications can be considered.

Eigenschaften

IUPAC Name |

3-methoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZHBPUHGUPFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693370, DTXSID201306039 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-98-5, 1363381-00-3 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYCYCLOBUTANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.